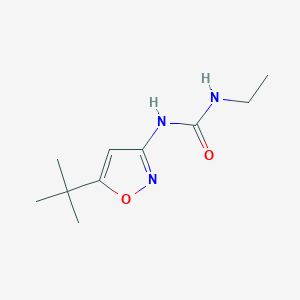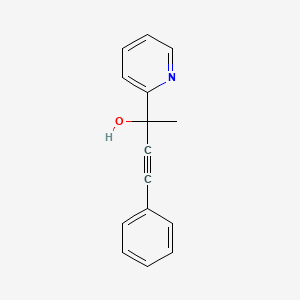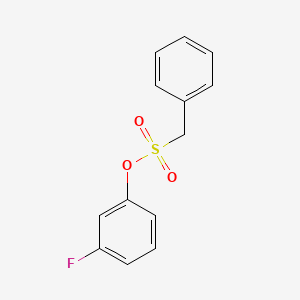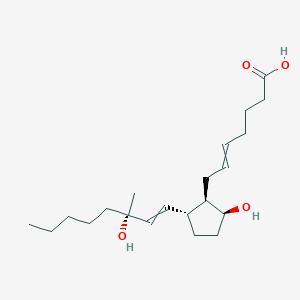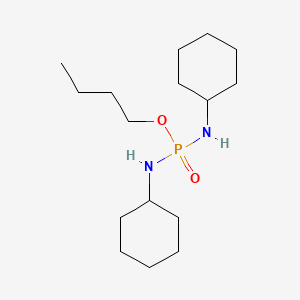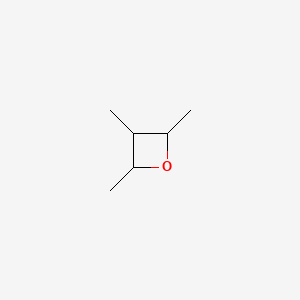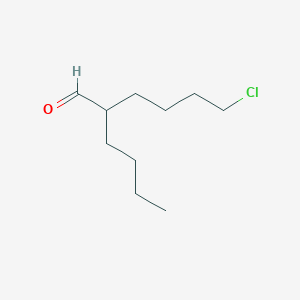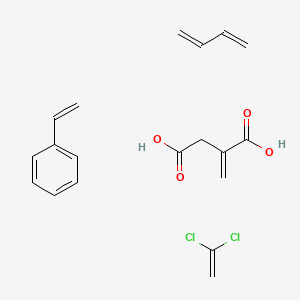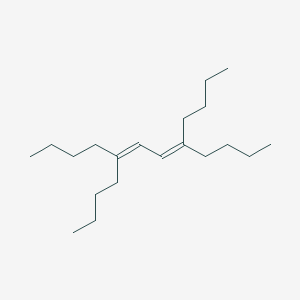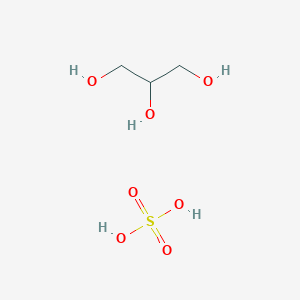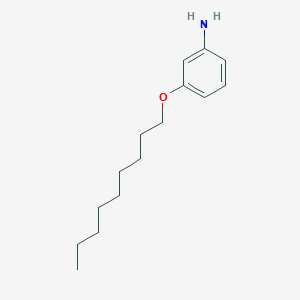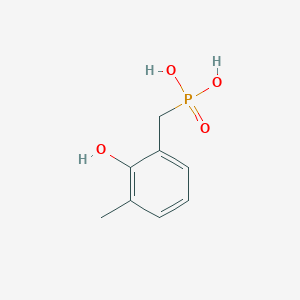![molecular formula C13H22ClN2OP B14640435 Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 56252-40-5](/img/structure/B14640435.png)
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[33113,7]dec-1-yl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphinicamide group, an aziridine ring, and a tricyclo[33113,7]decane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multiple steps. One common route includes the reaction of a tricyclo[3.3.1.13,7]decane derivative with a chloromethylphosphinic acid derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The phosphinicamide group can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the aziridine ring and chloromethyl group.
Di(1-adamantyl)chlorophosphine: Contains a chlorophosphine group instead of a phosphinicamide group.
1H-pyrrolo[2,3-b]pyridine derivatives: Structurally different but share some similar biological activities.
Uniqueness
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its combination of a phosphinicamide group, an aziridine ring, and a tricyclo[3.3.1.13,7]decane framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
56252-40-5 |
|---|---|
Molecular Formula |
C13H22ClN2OP |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
N-[aziridin-1-yl(chloromethyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H22ClN2OP/c14-9-18(17,16-1-2-16)15-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1-9H2,(H,15,17) |
InChI Key |
RPJWDUDVPLGZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(CCl)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


